MDM2 Inhibitor - 562823-84-1

MDM2 Inhibitor

Catalog Number: EVT-3281555
CAS Number: 562823-84-1
Molecular Formula: C15H12BIO3
Molecular Weight: 377.97 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[4-[3-(4-iodophenyl)prop-2-enoyl]phenyl]boronic acid is a member of chalcones.
Classification

MDM2 inhibitors can be classified into several categories based on their chemical structure and mechanism of action:

  1. Small Molecule Inhibitors: These include compounds like nutlins and spirooxindoles, which directly disrupt the MDM2-p53 interaction.
  2. Hybrid Compounds: These are designed to combine the properties of different scaffolds to enhance efficacy and reduce resistance.
  3. Dual Inhibitors: Some compounds target both MDM2 and other pathways, such as XIAP (X-linked inhibitor of apoptosis protein), to improve therapeutic outcomes.
Synthesis Analysis

The synthesis of MDM2 inhibitors typically involves multi-step organic reactions. For example, recent studies have reported the synthesis of spirooxindole-based inhibitors through a rapid synthetic route involving:

  • Reagents: Octahydroindole-2-carboxylic acid and various isatin derivatives.
  • Conditions: The reactions are usually conducted in methanol at elevated temperatures (60–65 °C) for a few hours.
  • Purification: Products are purified using column chromatography.

One notable method involves the synthesis of imidazoline-based alkoxyaryl compounds through a two-step process that includes ring closure and selective modification of amino groups . The yields for these reactions can vary significantly; for instance, one synthesis method reported yields as low as 18% for certain intermediates but up to 95% for others .

Molecular Structure Analysis

MDM2 inhibitors exhibit diverse molecular structures, often characterized by specific functional groups that facilitate binding to the MDM2 protein. Common structural features include:

  • Imidazoline Rings: Found in many inhibitors like nutlins, which mimic p53's binding motif.
  • Spirooxindole Frameworks: These compounds have been shown to effectively inhibit MDM2 by mimicking the structural features of natural products .
  • Benzimidazole Scaffolds: Recent designs have incorporated benzimidazole units to enhance binding affinity .

Crystallographic studies often confirm the precise arrangements of atoms within these molecules, providing insights into their binding interactions with MDM2.

Chemical Reactions Analysis

The chemical reactions involving MDM2 inhibitors primarily focus on their synthesis and subsequent biological evaluations. Key reactions include:

  • Formation of Imidazoline Rings: This involves cyclization reactions where diamines react with aldehydes under basic conditions.
  • Functionalization Reactions: These modify existing scaffolds to enhance potency or selectivity against MDM2.
  • Binding Studies: Molecular docking simulations are frequently employed to predict how well these compounds bind to MDM2, often revealing critical interactions that inform further design .
Mechanism of Action

MDM2 inhibitors function by disrupting the MDM2-p53 interaction, allowing p53 to accumulate and activate its target genes involved in cell cycle arrest and apoptosis. The mechanism can be summarized as follows:

  1. Binding Affinity: Inhibitors bind to the p53-binding pocket of MDM2, preventing it from interacting with p53.
  2. Stabilization of p53: This leads to increased levels of active p53 in the cell.
  3. Induction of Apoptosis: Elevated p53 levels trigger apoptotic pathways and inhibit tumor growth.

In vitro studies have demonstrated that certain spirooxindoles can activate p53 and induce significant apoptosis in cancer cell lines .

Physical and Chemical Properties Analysis

MDM2 inhibitors exhibit a range of physical and chemical properties that influence their biological activity:

  • Solubility: Many inhibitors are designed to be soluble in aqueous environments, which is crucial for their bioavailability.
  • Stability: The stability of these compounds under physiological conditions is essential for their therapeutic efficacy.
  • Molecular Weight: Generally, effective MDM2 inhibitors have moderate molecular weights that facilitate cellular uptake without compromising metabolic stability.

For example, spirooxindole derivatives exhibit favorable solubility and stability profiles compared to traditional chemotherapeutics .

Applications

MDM2 inhibitors hold significant promise in cancer therapy due to their ability to reactivate p53. Their applications include:

  1. Cancer Treatment: Specifically targeting tumors with wild-type p53, such as certain leukemias and solid tumors.
  2. Combination Therapies: These inhibitors can be used alongside other treatments (e.g., chemotherapy or Bcl-2 inhibitors) to enhance therapeutic efficacy and overcome resistance mechanisms .
  3. Clinical Trials: Several MDM2 inhibitors are currently undergoing clinical trials, demonstrating their potential as novel anticancer agents.
Introduction to MDM2-p53 Pathway in Oncogenesis

The MDM2-p53 axis represents a critical regulatory circuit in cellular homeostasis, where dysregulation contributes significantly to cancer pathogenesis. This section delineates the biological roles of p53 and MDM2, mechanistic underpinnings of their interaction, and ramifications of pathway dysregulation in human malignancies.

Biological Significance of p53 as a Tumor Suppressor

p53, encoded by the TP53 gene, functions as a master tumor suppressor governing genomic integrity. Its domains include:

  • N-terminal transactivation domains (TAD1/TAD2): Essential for initiating transcription of target genes.
  • Central DNA-binding domain (DBD): Binds specific DNA sequences to activate stress-response genes; harbors >80% of cancer-associated mutations [1] [10].
  • C-terminal regulatory domain: Mediates nuclear localization, oligomerization, and post-translational modifications [5] [10].

Under physiological conditions, p53 coordinates:

  • Cell cycle arrest: Via induction of p21, which inhibits cyclin-dependent kinases (CDKs) [5].
  • DNA repair: Activates genes like GADD45 in response to damage.
  • Apoptosis: Upregulates pro-apoptotic factors (e.g., BAX, PUMA) upon irreparable damage [1] [10].p53 activity is frequently compromised in cancers, with ~50% of tumors harboring TP53 mutations and the remainder exhibiting functional p53 inactivation through overexpression of negative regulators like MDM2 [1] [5] [10].

Role of MDM2 in p53 Regulation and Ubiquitin-Mediated Degradation

MDM2 (Murine Double Minute 2) is an E3 ubiquitin ligase and primary negative regulator of p53. Its functional domains include:

  • N-terminal p53-binding domain: Hydrophobic pocket binding p53’s TAD (residues Phe19, Trp23, Leu26) [5] [10].
  • Acidic domain: Interacts with p53’s DBD to facilitate ubiquitination.
  • C-terminal RING domain: Confers E3 ubiquitin ligase activity, promoting p53 polyubiquitination and proteasomal degradation [1] [5] [10].

Table 1: MDM2-p53 Interaction Domains and Functions

MDM2 DomainBinding Site on p53Functional Consequence
N-terminalTAD1 (F19/W23/L26)Blocks transcriptional activity
Acidic regionDNA-binding domain (DBD)Facilitates ubiquitination
RING domainC-terminal oligomerization domainE3 ligase activity → p53 degradation

MDM2 regulation involves:

  • Autoregulatory feedback loop: p53 transactivates MDM2 expression, creating self-limiting control [1] [10].
  • Cooperation with MDMX (MDM4): MDMX stabilizes MDM2-p53 complexes but lacks intrinsic E3 activity [1] [10].
  • Post-translational modifications: Phosphorylation at Ser166/186 by AKT enhances MDM2’s nuclear localization and degradation capacity [5] [7].

Under stress (e.g., DNA damage), p53 escapes MDM2-mediated degradation via:

  • Phosphorylation: ATM/ATR kinases phosphorylate p53 at Ser15/20, disrupting MDM2 binding [5] [10].
  • Acetylation: p300/CBP acetylates p53 at C-terminal lysines (K370/K382), blocking ubiquitination [5] [10].

Consequences of MDM2 Dysregulation in Human Cancers

MDM2 overexpression occurs through multiple oncogenic mechanisms:

  • Gene amplification: Observed in 5–20% of sarcomas, gliomas, and breast cancers [5] [6] [7].
  • Transcriptional upregulation: ERα positively regulates MDM2 in estrogen receptor-positive breast cancer [5] [7].
  • Splice variants: Truncated isoforms (e.g., MDM2-B/C) exhibit prolonged stability and enhanced oncogenicity [5].

Table 2: MDM2 Dysregulation in Select Cancers

Cancer TypeFrequency of MDM2 DysregulationPrimary MechanismFunctional Impact
Soft Tissue Sarcoma15–20%Gene amplificationp53 inactivation → chemoresistance [6]
Breast Cancer40% (ERα+ subtypes)ERα-mediated transcription; amplificationp53 degradation → proliferation [5] [7]
Glioblastoma10–15%Amplification; splice variantsCell cycle dysregulation [2]
Acute Myeloid Leukemia>50%Overexpression without amplificationAttenuated p53 activity [5]

Pathological consequences include:

  • p53 inactivation: MDM2 overexpression mimics TP53 mutations, enabling unchecked proliferation [1] [5] [10].
  • Therapeutic resistance:
  • MDM2 degrades p21 independently of p53, abrogating cell cycle arrest in breast cancer [5] [7].
  • MDM2 upregulates EMT transcription factors (e.g., Snail), promoting metastasis [5] [7].
  • Oncogene cooperation:
  • PTEN loss activates AKT → MDM2 phosphorylation → p53 degradation [5] [7].
  • MDM2-B splice variant stabilizes mutant p53 in gliomas [5].

Recent clinical evidence highlights MDM2 as a therapeutic target:

  • Alrizomadlin (APG-115): In a 2025 Phase II trial, this MDM2 inhibitor achieved 16.7% ORR and 100% DCR in adenoid cystic carcinoma (ACC), plus durable responses in malignant peripheral nerve sheath tumors (MPNST) [8].
  • LHPP phosphatase: Suppresses glioma growth via MDM2/p53 pathway reactivation, confirming pathway druggability [2].

Properties

CAS Number

562823-84-1

Product Name

MDM2 Inhibitor

IUPAC Name

[4-[(E)-3-(4-iodophenyl)prop-2-enoyl]phenyl]boronic acid

Molecular Formula

C15H12BIO3

Molecular Weight

377.97 g/mol

InChI

InChI=1S/C15H12BIO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10,19-20H/b10-3+

InChI Key

BYMGWCQXSPGCMW-XCVCLJGOSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)I)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)I)(O)O

Isomeric SMILES

B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)I)(O)O

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